Cas no 2229569-15-5 (3-methyl-3-4-(propan-2-yl)phenoxyazetidine)

3-methyl-3-4-(propan-2-yl)phenoxyazetidine is a specialized organic compound with a unique structure. This compound exhibits high stability and reactivity, making it suitable for various chemical transformations. Its azetidine ring system contributes to its robustness, while the phenoxy and alkyl substituents enhance its versatility in synthetic applications. This product is ideal for researchers seeking to develop novel organic molecules with distinct chemical properties.
3-methyl-3-4-(propan-2-yl)phenoxyazetidine structure
2229569-15-5 structure
Product name:3-methyl-3-4-(propan-2-yl)phenoxyazetidine
CAS No:2229569-15-5
MF:C13H19NO
MW:205.296063661575
CID:6455386
PubChem ID:165683639

3-methyl-3-4-(propan-2-yl)phenoxyazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-3-4-(propan-2-yl)phenoxyazetidine
    • 3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
    • EN300-1823668
    • 2229569-15-5
    • Inchi: 1S/C13H19NO/c1-10(2)11-4-6-12(7-5-11)15-13(3)8-14-9-13/h4-7,10,14H,8-9H2,1-3H3
    • InChI Key: LTKMRLSVBMEUEX-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)C(C)C)C1(C)CNC1

Computed Properties

  • Exact Mass: 205.146664230g/mol
  • Monoisotopic Mass: 205.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

3-methyl-3-4-(propan-2-yl)phenoxyazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1823668-1.0g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
1g
$1172.0 2023-06-01
Enamine
EN300-1823668-0.05g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
0.05g
$983.0 2023-09-19
Enamine
EN300-1823668-5g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
5g
$3396.0 2023-09-19
Enamine
EN300-1823668-1g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
1g
$1172.0 2023-09-19
Enamine
EN300-1823668-10.0g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
10g
$5037.0 2023-06-01
Enamine
EN300-1823668-10g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
10g
$5037.0 2023-09-19
Enamine
EN300-1823668-2.5g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
2.5g
$2295.0 2023-09-19
Enamine
EN300-1823668-0.5g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
0.5g
$1124.0 2023-09-19
Enamine
EN300-1823668-0.25g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
0.25g
$1078.0 2023-09-19
Enamine
EN300-1823668-0.1g
3-methyl-3-[4-(propan-2-yl)phenoxy]azetidine
2229569-15-5
0.1g
$1031.0 2023-09-19

Additional information on 3-methyl-3-4-(propan-2-yl)phenoxyazetidine

Introduction to 3-methyl-3-4-(propan-2-yl)phenoxyazetidine (CAS No. 2229569-15-5)

The compound 3-methyl-3-4-(propan-2-yl)phenoxyazetidine (CAS No. 2229569-15-5) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. Its unique structural framework, combining a phenoxyazetidine core with a propyl-substituted methyl group, positions it as a promising candidate for further exploration in medicinal chemistry and drug discovery. This introduction delves into the compound's chemical properties, potential biological activities, and its relevance in contemporary research.

The molecular structure of 3-methyl-3-4-(propan-2-yl)phenoxyazetidine is characterized by a rigid azetidine ring system linked to a phenoxy moiety, which is further substituted with a propyl group at the 4-position. This arrangement introduces multiple sites for interaction with biological targets, making it an attractive scaffold for developing small-molecule inhibitors or modulators. The presence of both aromatic and heterocyclic components enhances its solubility and bioavailability, key factors in drug development.

Recent studies have highlighted the importance of phenoxyazetidine derivatives in addressing various therapeutic challenges. The azetidine ring, known for its ability to mimic peptide structures, offers a unique binding profile that can be exploited for enzyme inhibition or receptor interaction. In particular, modifications at the 3-position and the phenoxy substituent have been shown to significantly influence the compound's pharmacological properties. The propyl group at the 4-position of the phenoxy ring further diversifies its potential interactions, making it a versatile platform for structural optimization.

One of the most compelling aspects of 3-methyl-3-4-(propan-2-yl)phenoxyazetidine is its potential in oncology research. Emerging evidence suggests that phenoxyazetidine derivatives exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation and survival. The specific substitution pattern of this compound may confer selectivity against certain oncogenic pathways, offering a novel approach to targeted therapy. Preclinical studies have begun to explore its efficacy in models of solid tumors and hematological malignancies, with promising preliminary results.

Beyond oncology, this compound has shown promise in addressing inflammatory and immunological disorders. The phenoxyazetidine scaffold has been associated with anti-inflammatory properties, likely through modulation of cytokine production and immune cell function. The structural features of 3-methyl-3-4-(propan-2-yl)phenoxyazetidine suggest it may interact with receptors or enzymes involved in inflammatory signaling pathways, such as COX-2 or NFκB. Further investigation into its mechanism of action could uncover new therapeutic strategies for chronic inflammatory conditions.

The synthesis of 3-methyl-3-4-(propan-2-yl)phenoxyazetidine presents an interesting challenge due to the complexity of its structure. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis, have been employed to construct the azetidine core efficiently. The introduction of the propyl group at the 4-position requires precise control over reaction conditions to ensure high yield and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also contribute to the broader toolkit available for medicinal chemists.

In terms of pharmacokinetic properties, 3-methyl-3-4-(propan-2-yl)phenoxyazetidine exhibits favorable characteristics that are critical for drug development. Its moderate lipophilicity and solubility profile suggest good oral bioavailability and tissue distribution. Additionally, preliminary metabolic stability studies indicate that it is resistant to degradation by major cytochrome P450 enzymes, reducing the potential for drug-drug interactions. These attributes make it an attractive candidate for further preclinical development.

The future direction of research on 3-methyl-3-4-(propan-2-yl)phenoxyazetidine will likely focus on optimizing its pharmacological profile through structure-based drug design. Computational modeling techniques will play a crucial role in predicting binding affinities and identifying key interactions with biological targets. Additionally, exploring analogs with different substitution patterns will help elucidate structure-function relationships and identify lead compounds with enhanced potency and selectivity.

In conclusion,3-methyl-3-4-(propan-2-y l)phenoxyazetidine (CAS No. 2229569 -15 -5) represents a significant contribution to pharmaceutical chemistry with its unique structural features and potential biological activities. Its relevance in oncology, inflammation research,and drug discovery underscores its importance as a scaffold for developing novel therapeutics. As research progresses,this compound is poised to play a pivotal role in advancing our understanding of disease mechanismsand improving patient outcomes through innovative drug development strategies.

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